![molecular formula C12H14F3N B11734356 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine CAS No. 1176103-92-6](/img/structure/B11734356.png)

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

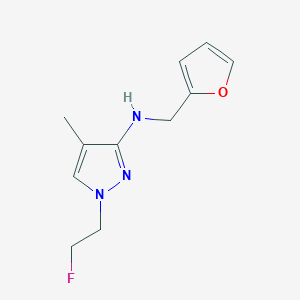

1-[2-(Trifluormethyl)phenyl]cyclopentanamin ist eine chemische Verbindung mit der Summenformel C12H14F3N und einem Molekulargewicht von 229,24 g/mol. Es zeichnet sich durch das Vorhandensein einer Trifluormethylgruppe aus, die an einen Phenylring gebunden ist, der wiederum mit einer Cyclopentanaminstruktur verbunden ist.

Herstellungsmethoden

Die Synthese von 1-[2-(Trifluormethyl)phenyl]cyclopentanamin beinhaltet typischerweise die Reaktion von 2-(Trifluormethyl)benzylchlorid mit Cyclopentylamin unter geeigneten Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern. Das Reaktionsgemisch wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die Großproduktion optimiert. Dies umfasst die Verwendung von Durchflussreaktoren und automatisierten Reinigungssystemen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

The synthesis of 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclopentylamine under suitable conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-[2-(Trifluormethyl)phenyl]cyclopentanamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Amine oder Alkohole zu erzeugen.

Substitution: Die Trifluormethylgruppe kann nucleophile Substitutionsreaktionen mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid eingehen, um substituierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Tetrahydrofuran sowie Reaktionstemperaturen im Bereich von -78 °C bis Raumtemperatur. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

1-[2-(Trifluormethyl)phenyl]cyclopentanamin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, insbesondere bei der Entwicklung fluorierter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit verschiedenen Enzymen und Rezeptoren.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Behandlung von neurologischen Erkrankungen und entzündlichen Erkrankungen.

Industrie: Es wird bei der Entwicklung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Beschichtungen mit einzigartigen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 1-[2-(Trifluormethyl)phenyl]cyclopentanamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, was zu einer Modulation ihrer Aktivität führt. Die Trifluormethylgruppe verstärkt die Lipophilie und metabolische Stabilität der Verbindung, wodurch sie effektiv biologische Membranen durchdringen und ihre Wirkung auf molekularer Ebene ausüben kann. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Ziel der Verbindung ab.

Wissenschaftliche Forschungsanwendungen

1-[2-(Trifluoromethyl)phenyl]cyclopentanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.

Wirkmechanismus

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

1-[2-(Trifluormethyl)phenyl]cyclopentanamin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-[2-(Trifluormethyl)phenyl]cyclohexanamin: Ähnliche Struktur, aber mit einem Cyclohexanring anstelle eines Cyclopentanrings.

1-[2-(Trifluormethyl)phenyl]cyclopropanamin: Ähnliche Struktur, aber mit einem Cyclopropanring anstelle eines Cyclopentanrings.

1-[2-(Trifluormethyl)phenyl]cyclobutanamin: Ähnliche Struktur, aber mit einem Cyclobutanring anstelle eines Cyclopentanrings.

Die Einzigartigkeit von 1-[2-(Trifluormethyl)phenyl]cyclopentanamin liegt in seiner spezifischen Ringgröße und dem Vorhandensein der Trifluormethylgruppe, die im Vergleich zu seinen Analoga eindeutige chemische und biologische Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

1176103-92-6 |

|---|---|

Molekularformel |

C12H14F3N |

Molekulargewicht |

229.24 g/mol |

IUPAC-Name |

1-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-5-9(10)11(16)7-3-4-8-11/h1-2,5-6H,3-4,7-8,16H2 |

InChI-Schlüssel |

DOYGNAKYWAMZJX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(C2=CC=CC=C2C(F)(F)F)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11734274.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B11734283.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11734301.png)

![butyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734308.png)

![2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11734315.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11734320.png)

![2-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B11734322.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734331.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734338.png)

![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734343.png)

amine hydrochloride](/img/structure/B11734354.png)